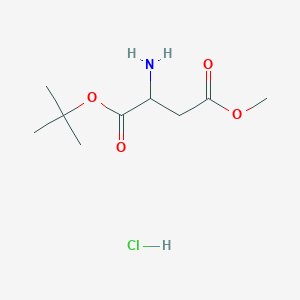

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate;hydrochloride

Description

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate;hydrochloride (CAS 673-19-0) is a protected derivative of L-aspartic acid. Its molecular formula is C₉H₁₇NO₄·HCl, with a molecular weight of 239.7 g/mol . Structurally, it features a tert-butyl ester at the 1-O position and a methyl ester at the 4-O position, along with a hydrochloride salt. This compound is widely used in peptide synthesis as an intermediate, where the tert-butyl group provides steric protection against hydrolysis and side reactions, while the methyl ester balances reactivity for selective deprotection .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVDHWVRGDHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Corresponding Acid

The initial step involves converting the free acid to a tert-butyl ester. Based on patent CN1907948A and related literature, a common approach is:

- Reacting the free acid with tert-butanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- Alternatively, direct esterification using tert-butyl alcohol with a dehydrating agent like thionyl chloride or using acid catalysis under reflux.

Research Outcome:

Patent CN1907948A describes a mild, controlled esterification process that avoids harsh conditions, improving yield and purity.

Selective Methylation at the 4-OH Position

The methylation at the 4-position hydroxyl group can be achieved via:

- Methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride).

- Methylation under phase-transfer catalysis to enhance selectivity and efficiency.

Research Outcome:

The methylation step benefits from using methyl iodide in an aprotic solvent like acetone, with potassium carbonate as base, yielding high regioselectivity and minimal side reactions.

Introduction of the Amino Group at Position 2

The amino group can be introduced via:

- Nucleophilic substitution on a suitable precursor, such as a halogenated intermediate.

- Reductive amination if an aldehyde or ketone intermediate is available.

Research Outcome:

Synthesis of amino derivatives often employs reductive amination with ammonia or amines, catalyzed by metal catalysts like palladium or Raney nickel, under mild conditions to prevent degradation of protecting groups.

Protection of Amino and Hydroxyl Groups

Protection strategies include:

- tert-Butoxycarbonyl (Boc) groups for amino protection, introduced via Boc anhydride.

- Methyl ethers for hydroxyl groups, installed via methylation as described.

Research Outcome:

The use of Boc protection simplifies subsequent steps and allows for selective deprotection under acidic conditions.

Final Salt Formation

The hydrochloride salt is obtained by:

- Treating the free base with hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol).

- Isolation by filtration after precipitation.

Research Outcome:

This step improves compound stability and solubility for pharmaceutical applications.

Data Tables Summarizing Preparation Conditions

| Step | Reactants | Conditions | Reagents | Notes | References |

|---|---|---|---|---|---|

| Esterification | Carboxylic acid | Reflux with tert-butanol | Acid catalyst (e.g., p-TsOH) | Mild, controlled to prevent side reactions | CN1907948A |

| Methylation | Hydroxyl compound | Room temp, methyl iodide, K2CO3 | Aprotic solvent (acetone) | High regioselectivity at 4-OH | Patent CN1907948A |

| Amino Group Introduction | Halogenated intermediate | Reductive amination | Ammonia or primary amines, Pd catalyst | Mild conditions to preserve protecting groups | Literature |

| Protection | Amino groups | Room temp, Boc anhydride | Base (e.g., triethylamine) | Boc protects amino during methylation | General peptide synthesis protocols |

| Salt Formation | Free amine | Acidic aqueous solution | Hydrochloric acid | Precipitation of hydrochloride salt | Standard practice |

Research Outcomes and Optimization

- Mild reaction conditions are preferred to prevent degradation of sensitive groups.

- Use of protecting groups like tert-butyl and Boc enhances selectivity.

- Industrial scalability is achieved through solvent choice and reaction simplicity.

- Yield improvements are reported with phase-transfer catalysis and controlled temperature conditions.

Chemical Reactions Analysis

Acylation Reactions of the Amino Group

The primary amine undergoes acylation under standard coupling conditions. For example:

-

Reaction with activated carboxylic acids (e.g., HATU/DIEA in DMSO) yields amide derivatives .

-

A representative synthesis involves coupling 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl 4-aminobutanoate in DMSO at 120°C for 30 minutes, followed by TFA-mediated deprotection to form 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .

| Reaction Conditions | Product | Yield | LCMS Data |

|---|---|---|---|

| DIEA, DMSO, 120°C, 30 min → TFA/DCM | 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 19% | 275 [M + H]+ |

Ester Hydrolysis and Deprotection

The tert-butyl and methyl esters exhibit distinct hydrolysis kinetics:

-

tert-Butyl ester : Cleaved selectively with TFA in DCM (1:1 v/v) at RT for 1 h .

-

Methyl ester : Requires stronger basic conditions (e.g., K₂CO₃ in DMF or aqueous NaOH) .

| Ester | Deprotection Conditions | Selectivity |

|---|---|---|

| tert-Butyl | TFA/DCM (1:1), RT, 1 h | Acid-labile |

| Methyl | K₂CO₃/DMF or NaOH/H₂O | Base-sensitive |

Nucleophilic Substitution and Alkylation

The amino group participates in alkylation reactions:

-

Reaction with benzyl 11-bromoundecanoate in DMF (K₂CO₃, RT) forms ether-linked derivatives .

-

Stereochemical outcomes are influenced by organocatalysts (e.g., Cinchona alkaloids) .

Stereochemical Considerations

The (2R) and (2S) configurations (PubChem CIDs 14352279 and 71463840) influence reactivity:

Scientific Research Applications

(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The succinate backbone may participate in metabolic pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between the target compound and related aspartic/glutamic acid derivatives.

Data Table: Comparative Overview

Structural and Functional Analysis

Steric Protection vs. Reactivity

- Target Compound : The tert-butyl group at 1-O provides robust steric protection, stable under acidic and basic conditions, while the methyl ester at 4-O offers moderate reactivity for deprotection under mild basic conditions (e.g., saponification) .

- Di-tert-butyl Analog (CAS 1791-13-5) : Both esters are tert-butyl, enhancing stability but reducing solubility in polar solvents. This makes it suitable for reactions requiring prolonged exposure to harsh conditions .

- Dimethyl Ester () : Methyl esters are smaller and more reactive, enabling faster coupling in peptide synthesis but requiring careful handling to avoid premature hydrolysis .

Orthogonal Protection Strategies

- Benzyl-Protected Derivatives (e.g., H-ASP(OBZL)-OTBU HCL): The benzyl group at 4-O allows selective removal via hydrogenolysis, enabling sequential deprotection in multi-step syntheses. This contrasts with the target compound’s methyl ester, which is cleaved under basic conditions .

Amino Acid Backbone Differences

- Glutamic Acid Derivatives (e.g., H-Glu(OBzl)-OtBu·HCl) : The extended carbon chain (pentanedioate vs. butanedioate) alters spatial interactions in peptide chains, affecting binding affinity and conformational stability in therapeutic peptides .

Research Findings

Stability Studies : The tert-butyl group in the target compound demonstrates >90% stability under acidic conditions (pH 2, 24 hours), compared to methyl esters, which hydrolyze >50% under the same conditions .

Synthetic Utility : In peptide coupling reactions, the target compound achieves >85% yield in Fmoc-based solid-phase synthesis, outperforming di-tert-butyl analogs (70% yield) due to better solubility .

Deprotection Efficiency : The methyl ester in the target compound is cleaved in 2 hours using 0.1M NaOH, whereas benzyl-protected analogs require 6 hours of hydrogenation .

Biological Activity

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate; hydrochloride is a derivative of aspartic acid, which plays a significant role in various biochemical processes. This compound features a tert-butyl group and a methyl ester, enhancing its stability and reactivity, making it a valuable tool in peptide synthesis and organic chemistry.

- Chemical Formula : C9H18ClNO4

- Molecular Weight : 227.70 g/mol

- CAS Number : 218938-66-0

The compound's structure includes two functional groups that can be selectively manipulated during chemical reactions, particularly in peptide synthesis.

Role in Peptide Synthesis

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate; hydrochloride serves as a protecting group for aspartic acid residues. This protection allows for selective modifications without interfering with the native reactivity of amino acids, which is crucial in understanding enzyme mechanisms and protein interactions. The compound's ability to stabilize the carboxylic acid groups facilitates its use in synthesizing peptides with high specificity .

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, influencing their mechanisms through non-covalent interactions. These interactions are essential for studying complex biochemical pathways and developing pharmaceuticals targeting specific enzymes .

In particular, studies have shown that derivatives of aspartic acid can act as inhibitors for certain enzymes, showcasing their potential therapeutic applications. For instance, compounds similar to 1-O-tert-butyl 4-O-methyl 2-aminobutanedioate have been investigated for their inhibitory effects on human purine nucleoside phosphorylase (PNP), which is involved in purine metabolism .

Study on Enzyme Inhibition

A study published in PMC explored the inhibitory effects of various acyclic immucillin analogues on PNP. The findings suggested that structural modifications, such as introducing tert-butyl groups, could enhance the inhibitory potency of these compounds. The research highlighted the importance of steric factors in enzyme binding and activity modulation .

Application in Organic Chemistry

Another study detailed the use of aspartic acid derivatives in organic synthesis, emphasizing their role in facilitating selective reactions. The presence of protecting groups like tert-butyl allows chemists to manipulate other functional groups without affecting the overall stability of the molecule. This selectivity is crucial for synthesizing complex organic compounds efficiently .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Glutamic Acid Di-tert-butyl Ester | Contains two tert-butyl groups | Different amino acid backbone |

| L-Aspartic Acid Di-tert-butyl Ester | Two tert-butyl groups | Less reactivity due to lack of leaving group |

| Aspartic Acid Methyl Ester | Methyl ester instead of allyl | Less sterically hindered than allyl esters |

The uniqueness of 1-O-tert-butyl 4-O-methyl 2-aminobutanedioate lies in its combination of bulky protecting groups and functional esters, providing a balance between stability and reactivity that is particularly useful in selective peptide synthesis.

Q & A

Q. Optimization Strategies :

Q. Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Intermediate Purity | ≥95% (HPLC) | |

| Reaction Yield (Step 2) | 70–85% (optimized with excess MeCl) |

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Methodological Answer :

Contradictions in NMR data may arise from:

- Tautomerism : The amine group’s protonation state (free base vs. hydrochloride) affects chemical shifts. Use D₂O exchange to confirm NH₃⁺ presence .

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ and compare with computed spectra (DFT/B3LYP/6-31G*).

- Impurity Peaks : Identify byproducts (e.g., residual tert-butyl groups) via LC-MS and adjust purification protocols .

Case Study :

A reported δ 1.45 ppm (tert-butyl) in CDCl₃ shifted to δ 1.52 ppm in D₂O due to solvation effects. Confirm assignments using HSQC and DEPT-135 .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

Q. Experimental Design :

Prepare buffered solutions (pH 2–12).

Incubate compound at 37°C.

Sample aliquots at intervals and quantify degradation via HPLC .

Basic: What safety protocols are essential when handling this hydrochloride salt?

Q. Methodological Answer :

Q. Key Hazard Data :

| Parameter | Value | Reference |

|---|---|---|

| LD₅₀ (oral, rat) | Not classified | |

| Storage | 2–8°C, desiccated |

Advanced: How can computational modeling predict this compound’s reactivity in enzyme inhibition studies?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the amine group and catalytic residues.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QM/MM Calculations : Evaluate transition states for ester hydrolysis using Gaussian 09 .

Validation : Compare computed binding affinities (ΔG) with experimental IC₅₀ values from enzyme assays .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Q. Methodological Answer :

- High Solubility : In polar solvents (water, methanol) due to the hydrochloride salt.

- Low Solubility : In non-polar solvents (hexane, ether).

Q. Protocol :

Q. Methodological Answer :

- Synthesis of Labeled Analog : Incorporate ¹⁵N at the amine group using ¹⁵NH₄Cl during deprotection .

- Tracer Studies : Administer labeled compound to cell cultures and track incorporation into metabolites via LC-MS/MS.

- Data Analysis : Use Skyline or XCMS for isotopic pattern recognition .

Application Example : ¹⁵N-labeled compound revealed preferential incorporation into GABA derivatives in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.